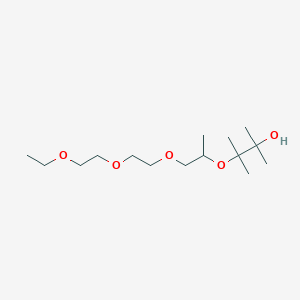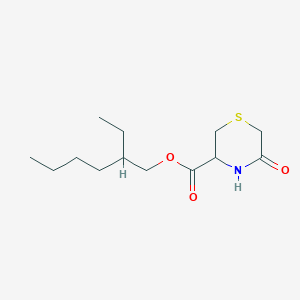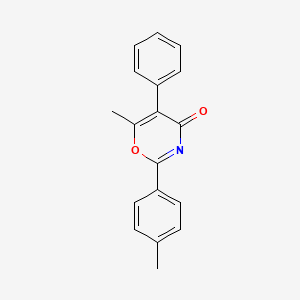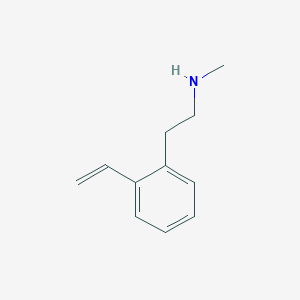
2-(2-Ethenylphenyl)-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethenylphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of aromatic amines It features a phenyl group substituted with an ethenyl group and an amine group attached to an ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethenylphenyl)-N-methylethan-1-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses N-(2-bromophenyl)acetamide as a starting material, which is reacted with ethylene glycol dimethyl ether and tetrakis(triphenylphosphine)palladium(0) under a nitrogen atmosphere . The reaction mixture is then heated at reflux for 20 hours, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethenylphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2-Ethenylphenyl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethenylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Vinylphenyl)-N-methylethan-1-amine
- 2-(2-Phenylethenyl)-N-methylethan-1-amine
- 2-(2-Ethenylphenyl)-N-ethylethan-1-amine
Uniqueness
2-(2-Ethenylphenyl)-N-methylethan-1-amine is unique due to its specific structural features, such as the ethenyl group attached to the phenyl ring and the N-methyl substitution on the ethane chain. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88090-35-1 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(2-ethenylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H15N/c1-3-10-6-4-5-7-11(10)8-9-12-2/h3-7,12H,1,8-9H2,2H3 |
InChI Key |
WIISKLRALADTRA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=CC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


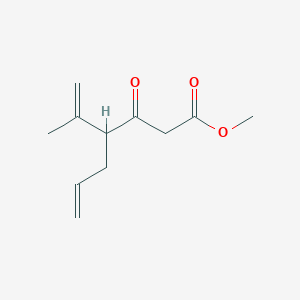
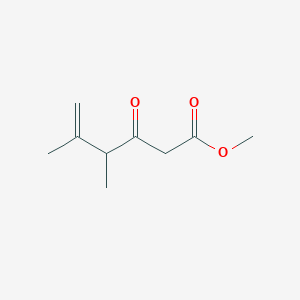
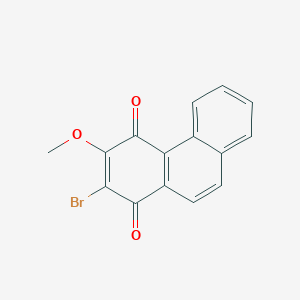
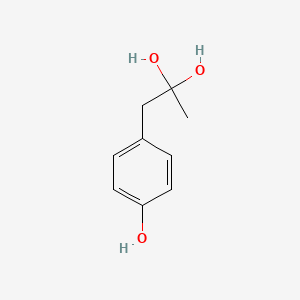
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
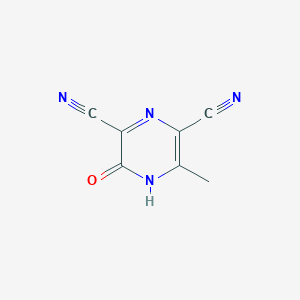
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)

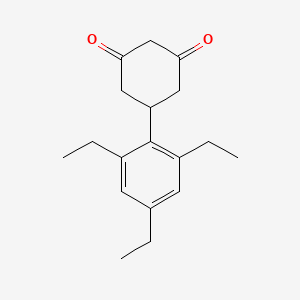
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
